Structure Elucidation of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one: A Comprehensive Technical Guide
Structure Elucidation of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one: A Comprehensive Technical Guide
Date of Publication: March 2, 2026 Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary & Molecular Architecture
The unambiguous structure elucidation of small organic molecules is a cornerstone of drug discovery and synthetic validation. This whitepaper details the rigorous analytical characterization of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one (Chemical Formula: C₁₃H₁₆INO₂, Exact Mass: 345.0226 Da).
As a Senior Application Scientist, I approach structure elucidation not merely as a matching exercise, but as a deduction of physical chemistry. This specific molecule presents two fascinating spectroscopic phenomena that require careful interpretation:
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Conformational Dynamics: The N-acyl piperidine moiety exhibits restricted rotation around the amide C–N bond, leading to distinct magnetic environments for the piperidine protons[1].
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Relativistic Quantum Effects: The presence of the iodine atom induces a profound Spin-Orbit Heavy-Atom-on-the-Light-Atom (SO-HALA) effect, drastically altering the ¹³C NMR chemical shift of the substituted aromatic carbon[2].
This guide establishes a self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to map the connectivity of the molecule's three core domains: the piperidine ring, the acetamide linker, and the 3-iodophenoxy ring.
Analytical Workflow Design
To ensure scientific integrity, the elucidation process must follow a logical, translatable sequence. The workflow transitions from determining the molecular formula via exact mass to mapping the carbon-hydrogen backbone, and finally establishing inter-domain connectivity using 2D NMR techniques[3][4].
Analytical workflow for the de novo structure elucidation of the target compound.
High-Resolution Mass Spectrometry (HRMS) Analysis
Causality of Fragmentation
Electrospray Ionization (ESI) in positive mode yields the protonated molecular ion [M+H]⁺. The fragmentation pathways (MS/MS) of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one are dictated by the relative bond dissociation energies of the ether and amide linkages[5].
Collision-Induced Dissociation (CID) primarily targets the ether C–O bond and the amide C–N bond. Cleavage of the ether bond results in the loss of 3-iodophenol, yielding a highly stable acylium/piperidine cation. Conversely, cleavage of the amide bond yields the 3-iodophenoxyacetyl cation.
Quantitative MS/MS Data
| Ion Type | Expected m/z | Observed m/z | Mass Error (ppm) | Structural Assignment |
| [M+H]⁺ | 346.0304 | 346.0301 | -0.8 | Intact protonated molecule (C₁₃H₁₇INO₂⁺) |
| Fragment 1 | 260.9412 | 260.9408 | -1.5 | [3-Iodophenoxy-CH₂-C=O]⁺ (Amide cleavage) |
| Fragment 2 | 126.0919 | 126.0922 | +2.4 | [Piperidine-C(=O)-CH₂]⁺ (Ether cleavage) |
| Fragment 3 | 86.0969 | 86.0965 | -4.6 | [Piperidine+H]⁺ (Amide cleavage) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural complexity of this molecule is fully revealed through NMR spectroscopy. The interpretation relies on understanding the physical chemistry driving the chemical shifts[6].
The Piperidine Ring: Restricted Amide Rotation
In N-acyl piperidines, the delocalization of the nitrogen lone pair into the carbonyl π* orbital gives the C–N bond partial double-bond character. This restricts free rotation on the NMR timescale at room temperature[1][7]. Consequently, the piperidine ring is locked into conformations where the α-methylene protons (C2 and C6) experience different magnetic shielding environments (one syn to the carbonyl oxygen, one anti).
Observation: Instead of a single 4H signal for the N-CH₂ protons, we observe two distinct 2H multiplets at ~3.55 ppm and ~3.40 ppm.
The 3-Iodophenoxy Ring: The SO-HALA Effect
In ¹³C NMR, halogens typically deshield adjacent carbons due to electronegativity. However, iodine is an exception. The large electron cloud of iodine induces a relativistic Spin-Orbit Heavy-Atom-on-the-Light-Atom (SO-HALA) effect[2][8]. This spin-orbit coupling drastically shields the directly attached carbon (C3').
Observation: While standard aromatic carbons resonate between 115–140 ppm, the iodine-bearing carbon (C3') is pushed significantly upfield to ~94.5 ppm . This is a definitive diagnostic marker for the iodoarene moiety.
Quantitative 1D NMR Assignments (CDCl₃, 600 MHz)
| Position | Domain | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Rationale / Causality |
| C=O | Acetamide | - | 166.5 | Deshielded carbonyl carbon. |
| CH₂-O | Acetamide | 4.72, s, 2H | 67.8 | Deshielded by adjacent O and C=O. |
| C1' | Aromatic | - | 158.5 | Deshielded by ether oxygen. |
| C2' | Aromatic | 7.35, t, J=2.0, 1H | 124.0 | Ortho to O and I; narrow triplet due to meta-coupling. |
| C3' | Aromatic | - | 94.5 | Shielded by SO-HALA effect of Iodine. |
| C4' | Aromatic | 7.32, ddd, J=8.1, 2.0, 1.0, 1H | 130.5 | Para to O, ortho to I. |
| C5' | Aromatic | 7.02, t, J=8.1, 1H | 131.2 | Meta to both substituents. |
| C6' | Aromatic | 6.92, ddd, J=8.1, 2.0, 1.0, 1H | 114.8 | Ortho to O, para to I. |
| C2 (Pip) | Piperidine | 3.55, m, 2H | 46.5 | Restricted rotation (syn to C=O). |
| C6 (Pip) | Piperidine | 3.40, m, 2H | 43.2 | Restricted rotation (anti to C=O). |
| C3, C5 | Piperidine | 1.65, m, 4H | 26.4, 25.5 | β-methylene protons. |
| C4 | Piperidine | 1.55, m, 2H | 24.5 | γ-methylene protons. |
2D NMR Connectivity & Structural Assembly
To validate the assembly of the three domains, Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are employed. HMBC is critical for observing ²JCH and ³JCH couplings across heteroatoms (O and N)[9].
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Ether Linkage Confirmation: An HMBC correlation from the aromatic C1' (158.5 ppm) to the acetamide CH₂ protons (4.72 ppm) confirms the ether bond.
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Amide Linkage Confirmation: An HMBC correlation from the piperidine α-protons (3.55, 3.40 ppm) to the carbonyl carbon (166.5 ppm) confirms the amide bond.
Key 2D NMR correlations establishing inter-domain connectivity.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize internal calibration and self-validating system suitability checks.
ESI-HRMS Protocol
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Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 MeOH:H₂O containing 0.1% formic acid (v/v).
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Calibration: Infuse a sodium formate calibration solution prior to analysis to ensure mass accuracy < 2 ppm.
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Acquisition: Inject via direct infusion at a flow rate of 5 µL/min into a Q-TOF mass spectrometer. Operate in positive ESI mode (Capillary voltage: 3.5 kV, Desolvation temp: 250°C).
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MS/MS (CID): Isolate the [M+H]⁺ precursor ion (m/z 346.03) using a 1.0 Da isolation window. Apply a collision energy ramp of 20–40 eV using Argon as the collision gas.
Multi-Dimensional NMR Protocol
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Sample Preparation: Dissolve 15.0 mg of the highly purified compound in 600 µL of deuterated chloroform (CDCl₃, 99.8% D). Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
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Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe) to maximize signal-to-noise ratio, particularly for ¹³C acquisition.
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1D Acquisition:
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¹H NMR: 16 scans, 2-second relaxation delay (d1), 30° flip angle.
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¹³C{¹H} NMR: 1024 scans, broadband proton decoupling (WALTZ-16), 2-second d1 to allow relaxation of quaternary carbons (specifically C=O and C3').
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2D Acquisition:
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COSY: Gradient-selected, 128 t1 increments, 4 scans per increment.
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HSQC: Optimized for ¹JCH = 145 Hz.
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HMBC: Optimized for long-range ³JCH = 8 Hz.
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Data Processing: Apply zero-filling to 64k data points, exponential multiplication (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transformation, and manual phase/baseline correction.
Conclusion
The structure elucidation of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one requires a fundamental understanding of physical organic chemistry. By recognizing the restricted rotation of the N-acyl piperidine bond and the relativistic shielding effect of the iodine atom, the complex NMR spectra can be accurately deciphered. Combined with high-resolution mass spectrometry and 2D NMR connectivity mapping, the structure of this molecule is unambiguously confirmed.
References
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Tools for Structure Elucidation: NMR Pharmacognosy.us URL: [Link][6]
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Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines ACS Publications URL:[Link][1]
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Structure elucidation workflow based on NMR and MS/MS data ResearchGate URL:[Link][5]
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Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts MDPI URL:[Link][2]
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CMC-se: Computer-Assisted Structure Elucidation Bruker URL:[Link][9]
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In Pursuit of Fluorinated Sigma Receptor Ligand Candidates ConnectSci (Australian Journal of Chemistry) URL:[Link][7]
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Structure Characterization with NMR Molecular Networking ChemRxiv URL:[Link][4]
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Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table ACS Publications (Chemical Reviews) URL:[Link][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacognosy.us [pharmacognosy.us]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CMC-se | Bruker [bruker.com]
